An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methyl Sulfate
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium methyl sulfate (B86663) (CAS No. 512-42-5). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes and methodologies.
Physical Properties
Sodium methyl sulfate is a white, crystalline solid that is highly soluble in water.[1][2] It is also described as a white powder.[3][4][5][6][7] The compound is slightly hygroscopic, meaning it has a tendency to absorb moisture from the air.[8][9]
Quantitative Physical Data
A summary of the key physical properties of sodium methyl sulfate is presented in the table below. This data is compiled from various chemical data sources and safety data sheets.
| Property | Value | Source(s) |
| Molecular Formula | CH₃NaO₄S | [6][8][10] |
| Molecular Weight | 134.08 g/mol , 134.09 g/mol | [1][5][8][11] |
| Appearance | White crystalline solid/powder | [1][2][6][12] |
| Melting Point | 184 - 210 °C (Note: Discrepancy in reported values) | [1][3][4][8][13] |
| Boiling Point | Decomposes upon heating | [1][8] |
| Density | 1.602 g/cm³ | [13] |
| Water Solubility | Highly soluble (580 g/L at 25°C); dissolves exothermically | [1][2][3][8] |
Chemical Properties
Sodium methyl sulfate is an organic salt classified as an alkyl sulfate.[2][7] Its primary chemical utility lies in its capacity to act as a methylating agent in organic synthesis.[8][10][14] It is considered stable under normal storage conditions.[2][8]
Reactivity and Chemical Behavior
-
Methylating Agent : Sodium methyl sulfate is used to introduce a methyl group (CH₃) to various organic molecules, including phenols, alcohols, and amines.[8] A prominent example is the Williamson ether synthesis, where it reacts with a deprotonated phenol (B47542) (a phenoxide) to form an anisole (B1667542) derivative.[8][10]
-
Thermal Decomposition : When heated, sodium methyl sulfate decomposes to yield dimethyl sulfate ((CH₃)₂SO₄) and sodium sulfate (Na₂SO₄).[1] Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides.[9]
-
Incompatibilities : The compound is incompatible with strong oxidizing agents and strong acids.[9][15]
-
Surfactant Properties : Due to its molecular structure, it can act as a surfactant, reducing the surface tension of liquids.[2]
Below is a diagram illustrating the thermal decomposition of sodium methyl sulfate.
The following diagram shows the methylation of sodium phenoxide to form anisole.
Experimental Protocols
This section details the methodologies for determining key physical and chemical properties of sodium methyl sulfate.
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in the ASTM E324 standard test method.[2][8]
-
Sample Preparation :
-
Ensure the sodium methyl sulfate sample is completely dry and in a fine, powdered form. If necessary, gently crush any coarse crystals in a mortar.[7]
-
Press the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a longer glass tube, to pack the sample firmly into the bottom. The packed sample height should be 2-4 mm.[9]
-
-
Apparatus Setup :
-
Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).[9]
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Measurement :
-
For an unknown sample, a rapid preliminary heating can be done to find an approximate melting range.
-
For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).[16]
-
-
Calibration :
-
Routinely calibrate the apparatus's thermometer using certified melting point standards to ensure accuracy.[2]
-
The general workflow for this procedure is visualized below.
Determination of Water Solubility (Flask Method)
This protocol follows the general principles of the OECD Guideline 105 "Flask Method," suitable for substances with solubilities above 10⁻² g/L.[1][3][4]
-
Preliminary Test :
-
To estimate the approximate solubility, add successive small, weighed amounts of sodium methyl sulfate to a known volume of deionized water in a flask at the test temperature (e.g., 25°C).
-
Stir the solution vigorously after each addition until the substance is fully dissolved.
-
Continue until a persistent solid phase indicates saturation. This helps determine the appropriate sample mass for the final test.
-
-
Definitive Test :
-
Prepare several flasks, each containing a known volume of deionized water.
-
Add an excess amount of sodium methyl sulfate (determined from the preliminary test) to each flask to ensure a saturated solution is formed.
-
Seal the flasks and agitate them at a constant temperature (e.g., 25 ± 0.5°C) using a shaker or magnetic stirrer.
-
Continue agitation until equilibrium is reached. This may take 24 hours or more; periodic sampling and analysis can confirm when the concentration in solution becomes constant.
-
-
Sample Analysis :
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully take an aliquot of the clear supernatant. Centrifugation or filtration may be necessary to ensure no solid particles are present.
-
Determine the concentration of sodium methyl sulfate in the aliquot using a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, HPLC, or titration).
-
The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.
-
Protocol for Methylation of Phenol to Anisole
This protocol is a generalized procedure based on literature methods for the synthesis of anisole using sodium methyl sulfate.[6][11]
-
Reaction Setup :
-
Addition of Methylating Agent :
-
Slowly add sodium methyl sulfate to the stirred sodium phenoxide solution. A typical molar ratio might be approximately 1.3 moles of sodium methyl sulfate for every 1 mole of phenol.[11]
-
Control the addition rate to maintain the reaction temperature.
-
-
Reaction and Work-up :
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[11]
-
Cool the mixture to room temperature. The organic product (anisole) will form a separate layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and purify the anisole by distillation.
-
-
Analysis :
-
Confirm the identity and purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Safety and Handling
Sodium methyl sulfate is considered hazardous. It can cause skin and serious eye irritation.[6][11] It may be harmful if swallowed or inhaled.[7][8] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles or a face shield, and a lab coat.[6][17]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[16][17]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizers.[9][15]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 2. infinitalab.com [infinitalab.com]
- 3. filab.fr [filab.fr]
- 4. Water Solubility | Scymaris [scymaris.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Improved Process For Preparation Of Anisole Using Sodium Methyl [quickcompany.in]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. store.astm.org [store.astm.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Anisole synthesis - chemicalbook [chemicalbook.com]
- 14. CN103588625A - Method for synthesizing anisol by utilizing methyl sodium sulfate waste residue - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - Methylation with sodium methyl sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. oecd.org [oecd.org]
